Cas no 39665-89-9 (9H-Fluoren-9-one,2,7-diacetyl-)

9H-Fluoren-9-one,2,7-diacetyl- structure
39665-89-9 structure
Product Name:9H-Fluoren-9-one,2,7-diacetyl-
CAS No:39665-89-9
MF:C17H14O2
MW:250.291864871979
CID:304100
PubChem ID:283001
Update Time:2025-04-19

9H-Fluoren-9-one,2,7-diacetyl- Chemical and Physical Properties

Names and Identifiers

    • 9H-Fluoren-9-one,2,7-diacetyl-
    • 2,7-DIACETYLFLUORENE
    • 1-(7-acetyl-9H-fluoren-2-yl)ethan-1-one
    • 2,7-Diacetylfluoren-9-one
    • 2,7-Diacetylfluorenone
    • A845548
    • 961-27-3
    • Maybridge1_002281
    • HMS547P15
    • 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
    • SMR000184369
    • J-503475
    • 1,1'-(9H-fluorene-2,7-diyl)diethanone
    • SCHEMBL3399487
    • FT-0605804
    • D2863
    • CHEMBL1601470
    • AKOS004908133
    • FT-0676441
    • 2 7-diacetyl fluorene
    • MFCD00045332
    • RIRYGERFWHUZBT-UHFFFAOYSA-N
    • 2.7-Diacetylfluoren
    • DTXSID30914661
    • 1,1'-(9H-Fluorene-2,7-diyl)bis(ethan-1-one)
    • Cambridge id 5107566
    • Ethanone, 1,1'-(9H-fluorene-2,7-diyl)bis-
    • MLS000569597
    • 39665-89-9
    • NSC-137171
    • PS-3140
    • 17918-17-1
    • 2,7-DIACETYL FLUORENE
    • Ethanone,1,1'-(9H-fluorene-2,7-diyl)bis-
    • 1-(7-acetyl-9H-fluoren-2-yl)ethanone
    • HMS2533B16
    • CS-0181799
    • D90122
    • AC-4884
    • CCG-233797
    • Q-101173
    • NSC137171
    • Inchi: 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
    • InChI Key: RIRYGERFWHUZBT-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC2C3C=CC(C(C)=O)=CC=3CC=2C=1

Computed Properties

  • Exact Mass: 264.07866
  • Monoisotopic Mass: 250.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 34.1A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.183
  • Melting Point: 178-179°C
  • Boiling Point: 459.6 °C at 760 mmHg
  • Flash Point: 171 °C
  • PSA: 51.21
  • LogP: 3.66300
  • Solubility: Not determined

9H-Fluoren-9-one,2,7-diacetyl- Pricemore >>

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